molecular formula C15H19N3O B2502994 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline CAS No. 2202247-93-4

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline

Cat. No.: B2502994
CAS No.: 2202247-93-4
M. Wt: 257.337
InChI Key: SJBFTWMTVKHNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline is a heterocyclic compound that features a quinazoline core structure substituted with a 1-methylpiperidin-3-yl)methoxy group. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .

Preparation Methods

The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with 1-methylpiperidin-3-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can undergo various chemical reactions, including:

Scientific Research Applications

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline has several applications in scientific research:

Comparison with Similar Compounds

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can be compared with other quinazoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which confer unique biological activities and therapeutic potentials.

Properties

IUPAC Name

4-[(1-methylpiperidin-3-yl)methoxy]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18-8-4-5-12(9-18)10-19-15-13-6-2-3-7-14(13)16-11-17-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFTWMTVKHNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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